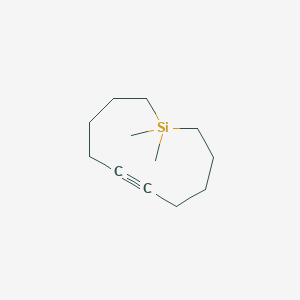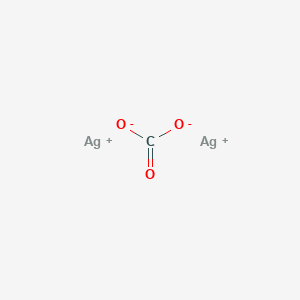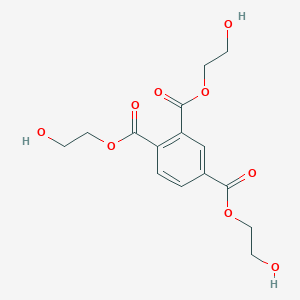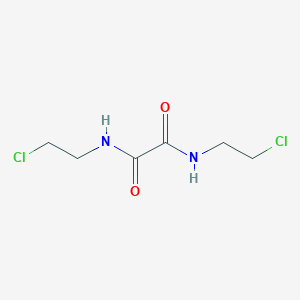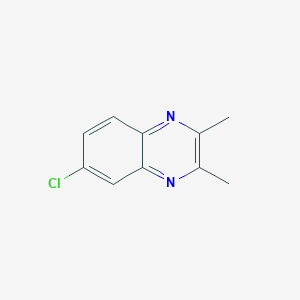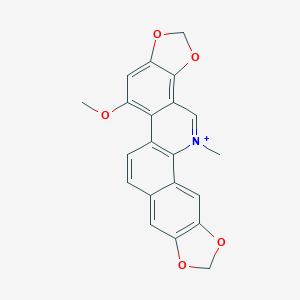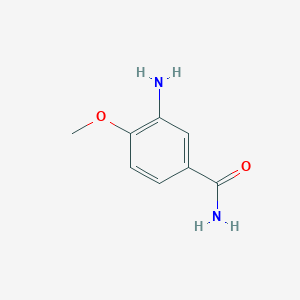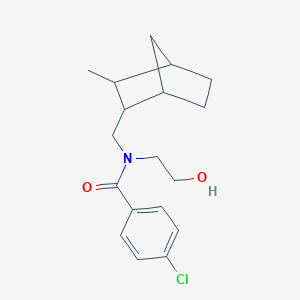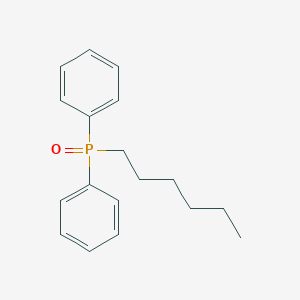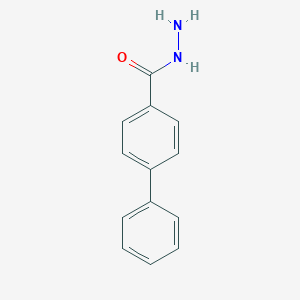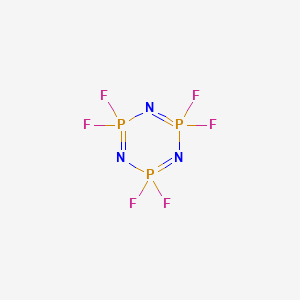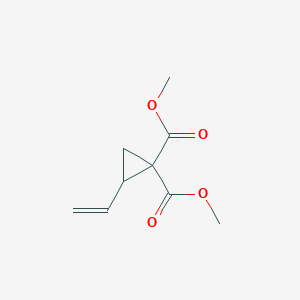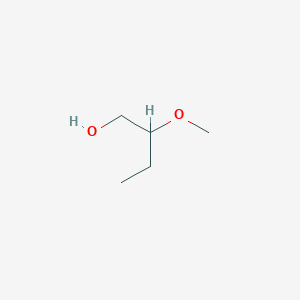![molecular formula C23H32N2O B096739 N-[3-(dimethylamino)propyl]-N-(2,6-dimethylphenyl)-2-phenylbutanamide CAS No. 17307-22-1](/img/structure/B96739.png)
N-[3-(dimethylamino)propyl]-N-(2,6-dimethylphenyl)-2-phenylbutanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-(dimethylamino)propyl]-N-(2,6-dimethylphenyl)-2-phenylbutanamide, also known as DMPPB, is a chemical compound that belongs to the family of synthetic cannabinoids. It is a potent agonist of the cannabinoid receptors, which are found in the brain and other parts of the body. In recent years, DMPPB has gained significant attention from the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience.
Mecanismo De Acción
N-[3-(dimethylamino)propyl]-N-(2,6-dimethylphenyl)-2-phenylbutanamide exerts its effects by binding to the cannabinoid receptors, which are G protein-coupled receptors located on the cell surface. Upon binding, N-[3-(dimethylamino)propyl]-N-(2,6-dimethylphenyl)-2-phenylbutanamide activates the receptors and triggers a series of intracellular signaling pathways, leading to the modulation of various physiological processes. The exact mechanism of action of N-[3-(dimethylamino)propyl]-N-(2,6-dimethylphenyl)-2-phenylbutanamide is not fully understood, but it is believed to involve the modulation of neurotransmitter release, ion channel activity, and gene expression.
Efectos Bioquímicos Y Fisiológicos
N-[3-(dimethylamino)propyl]-N-(2,6-dimethylphenyl)-2-phenylbutanamide has been shown to exert a wide range of biochemical and physiological effects, including analgesia, anti-inflammatory activity, and antitumor activity. It has also been shown to modulate the release of various neurotransmitters, including dopamine, serotonin, and norepinephrine, which are involved in mood regulation and other physiological processes. N-[3-(dimethylamino)propyl]-N-(2,6-dimethylphenyl)-2-phenylbutanamide has been shown to have a high potency and efficacy in vitro and in vivo, making it a promising candidate for further development as a therapeutic agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-[3-(dimethylamino)propyl]-N-(2,6-dimethylphenyl)-2-phenylbutanamide is its high potency and selectivity for the cannabinoid receptors, which makes it a useful tool compound for studying the physiological and pharmacological effects of these receptors. However, N-[3-(dimethylamino)propyl]-N-(2,6-dimethylphenyl)-2-phenylbutanamide has some limitations for lab experiments, including its complex synthesis method and its potential for off-target effects. Additionally, the use of N-[3-(dimethylamino)propyl]-N-(2,6-dimethylphenyl)-2-phenylbutanamide in animal studies may raise ethical concerns due to its potential for abuse and dependence.
Direcciones Futuras
There are several future directions for the study of N-[3-(dimethylamino)propyl]-N-(2,6-dimethylphenyl)-2-phenylbutanamide, including the development of novel therapeutic agents based on its structure, the elucidation of its mechanism of action, and the exploration of its potential applications in various disease models. Additionally, the development of more selective and potent cannabinoid receptor agonists may lead to the discovery of new therapeutic targets for various diseases. Overall, the study of N-[3-(dimethylamino)propyl]-N-(2,6-dimethylphenyl)-2-phenylbutanamide has the potential to contribute to the development of new drugs for the treatment of various diseases and to the understanding of the physiological and pharmacological effects of the cannabinoid receptors.
Métodos De Síntesis
The synthesis of N-[3-(dimethylamino)propyl]-N-(2,6-dimethylphenyl)-2-phenylbutanamide involves several steps, including the reaction of 3-(dimethylamino)propylamine with 2,6-dimethylphenylacetonitrile, followed by reduction with lithium aluminum hydride and subsequent reaction with benzophenone. The final product is obtained by recrystallization from a suitable solvent. The synthesis of N-[3-(dimethylamino)propyl]-N-(2,6-dimethylphenyl)-2-phenylbutanamide is a complex process that requires expertise in organic chemistry and specialized equipment.
Aplicaciones Científicas De Investigación
N-[3-(dimethylamino)propyl]-N-(2,6-dimethylphenyl)-2-phenylbutanamide has been extensively studied for its potential applications in medicinal chemistry and pharmacology. It has been shown to exhibit high affinity and selectivity for the cannabinoid receptors, which are involved in various physiological processes such as pain perception, appetite regulation, and immune function. N-[3-(dimethylamino)propyl]-N-(2,6-dimethylphenyl)-2-phenylbutanamide has been used as a tool compound to study the structure-activity relationship of synthetic cannabinoids and to develop novel therapeutic agents for various diseases.
Propiedades
Número CAS |
17307-22-1 |
|---|---|
Nombre del producto |
N-[3-(dimethylamino)propyl]-N-(2,6-dimethylphenyl)-2-phenylbutanamide |
Fórmula molecular |
C23H32N2O |
Peso molecular |
352.5 g/mol |
Nombre IUPAC |
N-[3-(dimethylamino)propyl]-N-(2,6-dimethylphenyl)-2-phenylbutanamide |
InChI |
InChI=1S/C23H32N2O/c1-6-21(20-14-8-7-9-15-20)23(26)25(17-11-16-24(4)5)22-18(2)12-10-13-19(22)3/h7-10,12-15,21H,6,11,16-17H2,1-5H3 |
Clave InChI |
VZXNBZRJATTYDN-UHFFFAOYSA-N |
SMILES |
CCC(C1=CC=CC=C1)C(=O)N(CCCN(C)C)C2=C(C=CC=C2C)C |
SMILES canónico |
CCC(C1=CC=CC=C1)C(=O)N(CCCN(C)C)C2=C(C=CC=C2C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



